molecular formula C19H23N3O B2614037 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-94-0

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B2614037
CAS No.: 400076-94-0
M. Wt: 309.413
InChI Key: NJHWILPTJUTTIG-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, supplied for laboratory use only. This benzamide derivative, featuring a critical 4-methylpiperazine substituent, is structurally analogous to compounds investigated for their potential to inhibit key biological targets. Piperazine-containing benzamides are a recognized class in drug discovery, with documented research applications as kinase inhibitors and modulators of cancer-relevant pathways . Specifically, structurally similar N-phenyl-2-(aniline) benzamide analogs have been identified as dual inhibitors of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2), two targets implicated in colon cancer proliferation and survival . Research on these analogs demonstrates that the piperazine ring is a crucial feature for enhancing water solubility through salt formation, which can significantly improve pharmacokinetic properties and anti-tumor efficacy in vivo . Furthermore, other benzamide compounds bearing the 4-methylpiperazine moiety are being explored for their activity against the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor, a pathway critically involved in certain cancers . The presence of the methylpiperazine group in this compound makes it a valuable scaffold for researchers exploring novel therapeutic agents, particularly in the fields of cancer biology and signal transduction. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-7-9-16(10-8-15)19(23)20-17-5-3-4-6-18(17)22-13-11-21(2)12-14-22/h3-10H,11-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHWILPTJUTTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 4-methylpiperazine with a benzoyl chloride derivative. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is primarily investigated for its potential as a therapeutic agent in treating cancer and neurological disorders. Its mechanism of action involves enzyme inhibition and receptor binding, which modulates various biological pathways. Studies indicate that it may interact with specific molecular targets relevant to disease mechanisms, such as:

  • Cancer Treatment : Preliminary research suggests that 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide may inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, it shows promise as a pan-BCR-ABL inhibitor, particularly against imatinib-resistant mutations .
  • Neurological Disorders : The compound has been explored for its neuroprotective properties, potentially offering benefits in conditions like Alzheimer's disease and other neurodegenerative disorders.

Biological Research

Biological Activity
The compound has been studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following table summarizes some key findings regarding its biological activity:

Activity Type Target/Pathway Findings
AnticancerBCR-ABL KinaseIC50 < 0.51 nM against BCR-ABL WT
NeuroprotectionNeurotransmitter receptorsModulates receptor activity affecting neuronal health
AntimicrobialVarious bacterial strainsModerate to good activity against E. coli and S. aureus

Case Studies

Several case studies highlight the efficacy of this compound in research settings:

  • Antitumor Efficacy Study : A study demonstrated that the compound exhibited significant antitumor effects in vitro against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics.
  • Neuroprotective Effects : Research focused on the compound's ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases.
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound's interaction with specific receptors could lead to downstream effects beneficial for treating diseases related to inflammation and cell growth dysregulation .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of 4-Methyl-N-[2-(4-Methylpiperazin-1-yl)phenyl]benzamide and Analogs
Compound Name Key Structural Differences vs. Target Compound Target Kinase(s)
This compound Baseline structure: Benzamide core + 4-methylpiperazine-phenyl Undefined (potential kinase inhibitor)
Ponatinib (AP24534) Adds imidazo[1,2-b]pyridazine-ethynyl and trifluoromethyl groups BCR-ABL (pan-inhibitor, including T315I mutant)
Imatinib Includes pyridinylpyrimidinylamino group on phenyl ring BCR-ABL, PDGFR, KIT
CT-721 Replaces benzamide with indene-carboxamide core BCR-ABL (resistant mutants)
CHMFL-ABL/KIT-155 Adds nicotinoylpiperidinyloxy substituent ABL/KIT dual inhibitor

Key Observations :

  • The target compound lacks the imidazo[1,2-b]pyridazine-ethynyl group critical for Ponatinib’s activity against the BCR-ABL T315I mutant .

Functional and Pharmacokinetic Comparisons

Table 2: Functional and Pharmacokinetic Profiles
Compound Name Potency (IC50) Solubility & Bioavailability Clinical Application
This compound Not reported Likely enhanced by 4-methylpiperazine (theoretical) Undefined (preclinical research)
Ponatinib IC50 < 0.5 nM (BCR-ABL, T315I mutant) High solubility due to protonated piperazine CML with T315I mutation
Imatinib IC50 = 250–600 nM (BCR-ABL) Moderate solubility; pH-dependent First-line CML therapy
CT-721 Potency comparable to Ponatinib Improved CNS penetration Resistant CML variants

Key Observations :

  • The target compound’s lack of trifluoromethyl and ethynyl groups may limit its ability to overcome kinase mutations like T315I, a hallmark of Ponatinib .
  • The 4-methylpiperazine group likely enhances solubility, as seen in Ponatinib and Imatinib, but its efficacy depends on additional substituents for target specificity .

Biological Activity

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic organic compound belonging to the class of benzamides. Its structure features a benzamide moiety linked to a piperazine ring, which is further substituted by a methyl group. This unique architecture contributes to its potential biological activities, particularly in medicinal chemistry, where it has been investigated for therapeutic applications in cancer and neurological disorders.

Chemical Structure and Properties

  • Chemical Formula : C19H23N3O
  • Molecular Weight : 307.41 g/mol
  • IUPAC Name : this compound

The compound's structure allows it to interact with various biological targets, influencing multiple signaling pathways relevant to disease mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as a protein kinase inhibitor, which is crucial in cancer therapy. Its ability to modulate kinase activity can impact cellular signaling pathways associated with tumor growth and survival .
  • Receptor Binding : Studies have demonstrated that this compound interacts with specific receptors, influencing various cellular functions. This interaction is essential for its proposed roles in treating neurological disorders and cancer .
  • Anticancer Properties : In vitro studies have highlighted its efficacy against different cancer cell lines. For instance, it has been tested against BCR-ABL positive leukemia cells, showing promising results in inhibiting cell proliferation .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Protein Kinases : The compound acts as an inhibitor of various protein kinases, which are critical in regulating cell division and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Cell Signaling Pathways : By modulating key signaling pathways, the compound can alter the cellular response to external stimuli, potentially reversing pathological states associated with diseases like cancer and neurodegenerative disorders .

Case Studies and Research Findings

StudyFindings
Investigated as a potential therapeutic agent for cancer and neurological disorders; showed enzyme inhibition properties.
Synthesis of related compounds demonstrated anticancer activity; focused on protein kinase inhibition.
Evaluated against BCR-ABL positive leukemia cells; exhibited significant inhibitory effects on cell proliferation.
Identified as a potent inhibitor of BCR-ABL T315I mutant; IC50 values below 0.51 nM indicate high potency.

Q & A

Basic: What are the optimal synthetic routes for 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution and condensation reactions. A common approach involves:

Intermediate Preparation : React 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions (e.g., Na₂CO₃, pH 9–10) to form 4-(4-methylpiperazin-1-yl)aniline derivatives .

Benzamide Formation : Condense the intermediate with 4-methylbenzoyl chloride in acetonitrile under reflux with K₂CO₃ as a base .

Purification : Monitor reaction progress via TLC, isolate crude product via acid precipitation (HCl), and purify using column chromatography (chloroform:methanol = 3:1) .

Basic: How is the structural integrity of the compound confirmed experimentally?

Methodological Answer:
Structural confirmation involves:

  • NMR Spectroscopy : Analyze proton environments (e.g., aromatic protons at δ 6.4–8.0 ppm, piperazine protons at δ 2.5–3.5 ppm) and carbon shifts .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 488.6 [M+H]⁺ for related analogs) .
  • X-ray Crystallography : Resolve crystal lattice parameters (e.g., monoclinic system, space group P21/n) for absolute configuration validation .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:
SAR studies focus on modifying:

Benzamide Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Piperazine Modifications : Replace N-methyl with bulkier groups (e.g., 2-methoxyphenyl) to alter receptor binding .

Biological Assays : Test analogs against target enzymes (e.g., acetylcholinesterase for Alzheimer’s applications) and compare IC₅₀ values .

Computational Modeling : Use docking software (AutoDock Vina) to predict binding affinities at active sites (e.g., serotonin receptors) .

Advanced: How to resolve contradictions in pharmacological data, such as off-target effects?

Methodological Answer:
Contradictions arise from off-target interactions or pathway crosstalk. Mitigation strategies include:

Selectivity Profiling : Screen against panels of related receptors (e.g., 5-HT₁A vs. D₂ receptors) using radioligand binding assays .

Pathway Analysis : Map biochemical pathways via RNA-seq or phosphoproteomics to identify unintended targets (e.g., bacterial PPTase enzymes in antimicrobial studies) .

Dose-Response Studies : Establish concentration-dependent effects to distinguish primary targets from secondary interactions .

Advanced: What methodological approaches are recommended for molecular docking studies?

Methodological Answer:
For docking against enzymes (e.g., acetylcholinesterase):

Protein Preparation : Retrieve crystal structures (PDB ID: 4EY7), remove water molecules, and add polar hydrogens .

Ligand Optimization : Minimize energy of the compound using Gaussian09 with B3LYP/6-31G* basis set .

Grid Parameterization : Define active site coordinates (e.g., centroid of catalytic triad residues) and set grid size to 60 × 60 × 60 Å .

Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to validate predictive accuracy .

Advanced: How to address impurities during large-scale synthesis?

Methodological Answer:
Common impurities include unreacted intermediates or byproducts from side reactions (e.g., over-alkylation). Solutions involve:

Process Optimization : Use continuous flow reactors to control reaction kinetics and minimize byproducts .

Chromatographic Purification : Employ reverse-phase HPLC with C18 columns (acetonitrile/water gradient) for high-resolution separation .

Crystallization : Recrystallize from dimethyl ether or ethanol to remove polar impurities .

Advanced: How to evaluate enzyme inhibition kinetics for this compound?

Methodological Answer:

Enzyme Assays : Use Ellman’s method for acetylcholinesterase inhibition, monitoring absorbance at 412 nm over time .

Data Analysis : Fit data to the Michaelis-Menten equation using GraphPad Prism to calculate Ki (inhibition constant) and mechanism (competitive/non-competitive) .

Controls : Include donepezil as a positive control and validate with Lineweaver-Burk plots .

Advanced: What strategies are used to improve metabolic stability in vivo?

Methodological Answer:

Structural Modifications : Introduce trifluoromethyl groups to reduce CYP450-mediated oxidation .

Prodrug Design : Mask polar groups (e.g., -OH) with acetyl or phosphate esters for enhanced bioavailability .

Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .

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